Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1211542-18-5 . It has a molecular weight of 279.34 and its IUPAC name is tert-butyl 4- (5-hydroxy-2-pyridinyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate is 1S/C14H21N3O3/c1-14 (2,3)20-13 (19)17-8-6-16 (7-9-17)12-5-4-11 (18)10-15-12/h4-5,10,18H,6-9H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate should be stored at 4°C, protected from light, and under nitrogen .Scientific Research Applications
Organic Synthesis Building Blocks
Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It is used to create a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activity Intermediates
This compound is an intermediate in the synthesis of biologically active compounds such as crizotinib , which is used in targeted cancer therapies.
Analytical Chemistry
It can be used in analytical chemistry for the characterization of chemical properties through methods like NMR, HPLC, LC-MS, and UPLC .
Chemical Research
The compound is involved in advanced chemical research for developing new materials and chemicals with potential applications in various fields .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate are currently unknown
Mode of Action
It is known that the compound has been used in scientific research and industry.
Result of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at 4°C, protected from light, and under nitrogen to maintain its stability .
properties
IUPAC Name |
tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-5-4-11(18)10-15-12/h4-5,10,18H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCGROQUOHWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-hydroxypyridin-2-YL)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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